molecular formula C23H25ClN4O4S B2887847 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217251-85-8

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2887847
CAS No.: 1217251-85-8
M. Wt: 488.99
InChI Key: GPOVHAHQDVNTTM-YGCVIUNWSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4S and its molecular weight is 488.99. The purity is usually 95%.
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Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and have implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O4S, with a molecular weight of approximately 488.99 g/mol. The compound features a benzo[d]thiazole moiety, a morpholinopropyl group, and a nitrophenyl acrylamide segment, contributing to its biological activity.

Property Value
Molecular FormulaC23H25ClN4O4S
Molecular Weight488.99 g/mol
SolubilitySoluble in water
FormHydrochloride salt

Research indicates that this compound functions primarily as an HDAC inhibitor . By inhibiting HDACs, this compound can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells. The modulation of histone acetylation status alters chromatin structure, thereby influencing gene expression profiles associated with cell proliferation and survival.

Biological Activity

  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. By inhibiting HDACs, it may enhance the sensitivity of cancer cells to other therapeutic agents and promote apoptosis.
  • Epigenetic Regulation : Its ability to modulate epigenetic markers makes it a valuable tool for studying gene expression regulation.
  • Potential Interaction with Other Targets : Besides HDACs, ongoing research is exploring its interactions with various cellular proteins, which may contribute to its broader biological effects.

Case Studies

Recent studies have evaluated similar compounds with structural similarities to this compound:

  • Study on HDAC Inhibition : A study highlighted the effectiveness of benzothiazole derivatives as HDAC inhibitors, showing that modifications in the side chains can enhance potency and selectivity against specific cancer types .
  • Fluorescent Probes : Compounds with similar structures have been investigated for their potential as fluorescent probes for biological imaging, suggesting that the benzo[d]thiazole moiety contributes to their ability to interact with biomolecules .

Comparative Analysis

A comparison of this compound with other known HDAC inhibitors reveals its unique structural features that may enhance its biological activity.

Compound HDAC Inhibition Cancer Type Targeted Mechanism
This compoundYesVariousHDAC Inhibition
VorinostatYesCutaneous T-cell lymphomaHDAC Inhibition
PanobinostatYesMultiple MyelomaHDAC Inhibition

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c28-22(11-8-18-6-9-19(10-7-18)27(29)30)26(13-3-12-25-14-16-31-17-15-25)23-24-20-4-1-2-5-21(20)32-23;/h1-2,4-11H,3,12-17H2;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVHAHQDVNTTM-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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